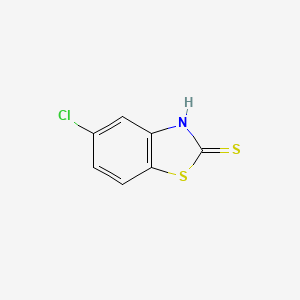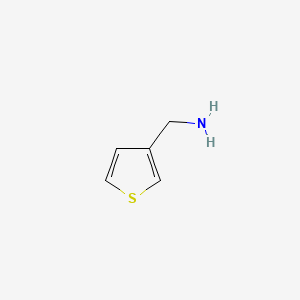
2-(1-ナフチル)-2-オキソエチルチオシアネート
概要
説明
2-(1-Naphthyl)-2-oxoethyl thiocyanate is an organic compound that features a naphthalene ring attached to an oxoethyl group, which is further linked to a thiocyanate group
科学的研究の応用
2-(1-Naphthyl)-2-oxoethyl thiocyanate has several applications in scientific research:
Biology: This compound is utilized in the study of enzyme inhibition and protein labeling due to its reactive thiocyanate group.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyl)-2-oxoethyl thiocyanate typically involves the reaction of 1-naphthylthiourea with chlorobenzene. This reaction proceeds under controlled conditions to yield the desired product . Another method involves the use of isocyanides, elemental sulfur, and amines, which can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .
Industrial Production Methods: Industrial production of isothiocyanates, including 2-(1-Naphthyl)-2-oxoethyl thiocyanate, often relies on the reaction of amines with carbon disulfide and triethylamine, followed by the decomposition of the resulting dithiocarbamate salts . This method is favored for its efficiency and high yield.
化学反応の分析
Types of Reactions: 2-(1-Naphthyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other reduced forms.
Substitution: The thiocyanate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
作用機序
The mechanism of action of 2-(1-Naphthyl)-2-oxoethyl thiocyanate involves its interaction with biological molecules through its reactive thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The molecular targets and pathways involved are still under investigation, but the compound’s ability to modify proteins makes it a valuable tool in biochemical research.
類似化合物との比較
1-Naphthyl isothiocyanate: This compound is structurally similar but lacks the oxoethyl group.
Phenyl isothiocyanate: Another related compound, used in similar applications but with different reactivity due to the phenyl group.
Uniqueness: 2-(1-Naphthyl)-2-oxoethyl thiocyanate is unique due to the presence of both the naphthyl and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in studies requiring specific protein modifications.
特性
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSXLFEJJRUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-N-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1225057.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B1225060.png)

![5,7-dimethyl-N-phenyl-2-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1225064.png)
![N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide](/img/structure/B1225066.png)
![N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide](/img/structure/B1225067.png)
![3-Methyl-2-thiophenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225068.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide](/img/structure/B1225069.png)
![N-[(cyclopentylamino)-oxomethyl]-2-[4-(2-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1225070.png)





